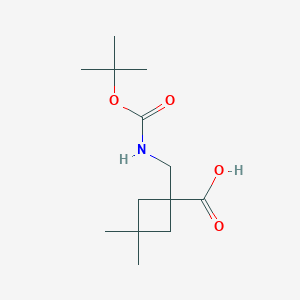

1-(((Tert-butoxycarbonyl)amino)methyl)-3,3-dimethylcyclobutane-1-carboxylic acid

Beschreibung

1-(((Tert-butoxycarbonyl)amino)methyl)-3,3-dimethylcyclobutane-1-carboxylic acid is a cyclobutane-derived compound featuring:

- A cyclobutane ring with 3,3-dimethyl substituents for enhanced steric stabilization.

- A carboxylic acid group at position 1, enabling hydrogen bonding and salt formation.

- A tert-butoxycarbonyl (Boc)-protected aminomethyl group at position 1, which serves as a temporary protective group for amines during synthetic processes.

This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and peptide-based therapeutics . Its structural rigidity and protective group make it valuable for controlled reactivity in multi-step reactions.

Eigenschaften

IUPAC Name |

3,3-dimethyl-1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-11(2,3)18-10(17)14-8-13(9(15)16)6-12(4,5)7-13/h6-8H2,1-5H3,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDFVPBQEHWJFSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)(CNC(=O)OC(C)(C)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

Compounds with similar structures, such as tert-butyloxycarbonyl-protected amino acids, are known to interact with various biological targets, including enzymes and receptors.

Mode of Action

It is known that the tert-butyloxycarbonyl (boc) group is commonly used in peptide synthesis as a protective group for the amino group. The Boc group prevents unwanted side reactions during the synthesis process, allowing for more precise control over the reaction.

Biochemical Pathways

The compound “1-(((Tert-butoxycarbonyl)amino)methyl)-3,3-dimethylcyclobutane-1-carboxylic acid” may be involved in peptide synthesis pathways, given the presence of the Boc group. The Boc group can be removed under acidic conditions, revealing the amino group that can then participate in peptide bond formation.

Pharmacokinetics

The presence of the boc group may influence these properties, as it can increase the compound’s stability and prevent premature degradation.

Result of Action

The primary result of the action of “1-(((Tert-butoxycarbonyl)amino)methyl)-3,3-dimethylcyclobutane-1-carboxylic acid” is likely the successful synthesis of peptides with the desired sequence. By protecting the amino group during synthesis, the compound can help ensure that peptide bond formation occurs at the correct locations.

Action Environment

The action of “1-(((Tert-butoxycarbonyl)amino)methyl)-3,3-dimethylcyclobutane-1-carboxylic acid” is influenced by the reaction conditions, particularly the pH. The Boc group is stable under basic conditions but can be removed under acidic conditions. Therefore, the pH of the reaction environment plays a crucial role in determining the compound’s efficacy and stability.

Biochemische Analyse

Biochemical Properties

1-(((Tert-butoxycarbonyl)amino)methyl)-3,3-dimethylcyclobutane-1-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including proteases and peptidases, which facilitate the cleavage of peptide bonds. The compound’s tert-butoxycarbonyl (Boc) group serves as a protective group for amino acids, preventing unwanted reactions during peptide synthesis. This interaction ensures the selective formation of peptide bonds, making it an essential tool in the synthesis of complex peptides and proteins.

Cellular Effects

1-(((Tert-butoxycarbonyl)amino)methyl)-3,3-dimethylcyclobutane-1-carboxylic acid influences various cellular processes. It affects cell signaling pathways by modulating the activity of specific enzymes involved in signal transduction. Additionally, the compound can impact gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in cellular metabolism, affecting the overall function and behavior of cells.

Molecular Mechanism

The molecular mechanism of 1-(((Tert-butoxycarbonyl)amino)methyl)-3,3-dimethylcyclobutane-1-carboxylic acid involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, either inhibiting or activating their activity. For example, it can inhibit proteases by forming stable complexes with their active sites, preventing substrate binding and subsequent catalysis. Additionally, the compound can induce changes in gene expression by binding to transcription factors and altering their activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(((Tert-butoxycarbonyl)amino)methyl)-3,3-dimethylcyclobutane-1-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term exposure to the compound may result in alterations in cellular processes, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 1-(((Tert-butoxycarbonyl)amino)methyl)-3,3-dimethylcyclobutane-1-carboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. Threshold effects have been observed, where a specific dosage is required to elicit a noticeable response. Additionally, high doses of the compound may result in toxic or adverse effects, including cellular damage and disruption of normal physiological functions.

Metabolic Pathways

1-(((Tert-butoxycarbonyl)amino)methyl)-3,3-dimethylcyclobutane-1-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. The compound can affect metabolic flux and alter the levels of specific metabolites, influencing overall cellular metabolism. These interactions are essential for understanding the compound’s role in biochemical reactions and its impact on cellular function.

Transport and Distribution

The transport and distribution of 1-(((Tert-butoxycarbonyl)amino)methyl)-3,3-dimethylcyclobutane-1-carboxylic acid within cells and tissues are critical for its activity. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. These interactions determine the compound’s localization and accumulation within different cellular compartments, influencing its overall effectiveness and function.

Subcellular Localization

1-(((Tert-butoxycarbonyl)amino)methyl)-3,3-dimethylcyclobutane-1-carboxylic acid exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns are crucial for understanding the compound’s role in cellular processes and its impact on overall cellular function.

Biologische Aktivität

1-(((Tert-butoxycarbonyl)amino)methyl)-3,3-dimethylcyclobutane-1-carboxylic acid, a compound with the molecular formula C13H23NO4, is notable for its potential biological activities. This article reviews its chemical properties, synthesis methods, and biological implications based on diverse research findings.

- Molecular Formula : C13H23NO4

- Molecular Weight : 253.33 g/mol

- CAS Number : 2098051-42-2

The compound features a tert-butoxycarbonyl (Boc) group, which is commonly used in peptide synthesis to protect amino groups. The cyclobutane structure contributes to its unique steric and electronic properties, influencing its biological interactions.

Synthesis

The synthesis of 1-(((Tert-butoxycarbonyl)amino)methyl)-3,3-dimethylcyclobutane-1-carboxylic acid typically involves:

- Formation of the cyclobutane core through cyclization reactions.

- Introduction of the Boc protecting group to the amino functionality.

- Carboxylation to yield the final product.

Biological Activity

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Antimicrobial Properties : Some derivatives show effectiveness against bacterial strains.

- Antitumor Activity : Certain analogs have been studied for their potential in inhibiting tumor growth and proliferation.

- Enzyme Inhibition : Compounds with similar functional groups can act as inhibitors for specific enzymes, which may be relevant in therapeutic contexts.

Table 1: Summary of Biological Activities

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Antimicrobial | Various amino acid derivatives | Inhibition of bacterial growth |

| Antitumor | Amino acid analogs | Reduced tumor cell proliferation |

| Enzyme Inhibition | Similar structural compounds | Competitive inhibition in enzyme assays |

Case Studies

-

Antimicrobial Efficacy

A study conducted on a series of Boc-protected amino acids demonstrated that certain compounds exhibited significant antibacterial activity against E. coli and Staphylococcus aureus. The presence of the cyclobutane moiety was suggested to enhance membrane penetration, thereby increasing efficacy. -

Antitumor Potential

In vitro studies have shown that derivatives of this compound can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase. -

Enzyme Interaction Studies

Research involving enzyme assays indicated that similar compounds could act as inhibitors for proteases involved in cancer progression. The binding affinity was measured using IC50 values, demonstrating promising results for further development.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Cyclobutane Derivatives with Varying Substituents

a) (1S,3R)-3-((tert-Butoxycarbonyl)amino)-2,2-dimethylcyclobutane-1-carboxylic acid (CAS: 188918-50-5)

- Key Differences :

- 2,2-dimethyl groups on the cyclobutane ring instead of 3,3-dimethyl.

- Stereochemistry : (1S,3R) configuration, which may influence binding affinity in chiral environments.

- Implications :

b) 3-{[(tert-Butoxy)carbonyl]amino}-1-hydroxycyclobutane-1-carboxylic acid (CAS: 1067239-17-1)

- Key Differences: Hydroxyl group at position 1 alongside the carboxylic acid. No methyl groups on the cyclobutane ring.

- Implications: Enhanced hydrophilicity due to the hydroxyl group, improving aqueous solubility. Potential for dual hydrogen bonding in target interactions .

c) trans-3-(Hydroxymethyl)cyclobutane-1-carboxylic acid

Cyclopentane Analogs

a) 1-(((tert-Butoxycarbonyl)amino)methyl)cyclopentanecarboxylic acid

Functional Group Variations

a) Methyl cis-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclobutane-1-carboxylate (CAS: 1946010-80-5)

- Key Differences :

- Methyl ester replaces the carboxylic acid.

- Additional methyl group at position 1.

- Implications :

b) (1-(9H-Fluoren-9-yl)methoxy)carbonyl(methyl)amino)-3,3-dimethylcyclobutane-1-carboxylic acid

Comparative Data Table

Vorbereitungsmethoden

The amino group introduction at position 1 can be achieved by aminomethylation reactions of the cyclobutane carboxylic acid or its esters, followed by Boc protection:

Aminomethylation can be conducted using appropriate amine sources and formaldehyde derivatives or via reductive amination strategies.

Subsequent Boc protection is typically achieved by reacting the free amine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine or DMAP in solvents like dichloromethane at mild temperatures (10–40 °C).

Detailed Experimental Data and Yields

Research Findings and Synthetic Challenges

The Boc protection step is generally high yielding and mild, but care must be taken to avoid side reactions and impurities, especially when using solvents like dioxane or DMSO, which are less environmentally friendly and can complicate purification.

The steric hindrance from the 3,3-dimethyl groups on the cyclobutane ring influences reactivity, often requiring careful control of reaction conditions to achieve selective functionalization.

Photocatalyzed [2+2] cycloaddition methods have been reported to access unnatural cyclobutane α-amino acids, which could be adapted for synthesizing Boc-protected derivatives, though such methods are more recent and may require specialized conditions.

The use of carbodiimide coupling agents (e.g., EDC) and catalysts like DMAP in dichloromethane facilitates esterification and amide bond formation steps in the synthetic sequence with good yields and operational simplicity.

Summary Table of Key Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Boc Protection | Amino-substituted cyclobutane acid/ester | Di-tert-butyl dicarbonate, triethylamine | 10–40 °C, 3–4 h, DCM | ~91% | Mild, high yield, well-established | Solvent choice impacts environment |

| Michaelis–Arbuzov Alkylation | Cyclobutanone-3-carboxylic acid | tert-Butyl-dimethyl phosphonoacetate, LiOH, THF | Reflux 24 h | ~89% | Efficient C-C bond formation | Requires dry conditions, long reaction time |

| Esterification | 3-Oxocyclobutanecarboxylic acid | Benzyl alcohol, p-TsOH, toluene | Dean-Stark, 3 h | 89% | Facilitates purification | Needs removal of water azeotrope |

| Carbodiimide Coupling | Carboxylic acid + alcohol/amine | EDC, DMAP, DCM | RT, 18 h | 66–84% | Mild, versatile | Sensitive to moisture |

Q & A

Basic Research Question

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/IPA gradients to resolve enantiomers .

- X-ray Crystallography : Resolve cyclobutane ring conformation and Boc-group orientation; requires high-purity single crystals .

- NMR : - and -NMR to confirm regioselectivity (e.g., cyclobutane proton coupling constants) and Boc-group integrity .

How should researchers mitigate risks associated with the lack of toxicological data for this compound?

Basic Research Question

- Exposure Control : Use fume hoods, P95/P99 respirators, and nitrile gloves, as recommended for structurally similar Boc-protected amines .

- Ecotox Mitigation : Avoid aqueous disposal; use activated carbon filtration for lab waste, as mobility in soil is undocumented .

Documentation : Follow OSHA guidelines for "unknown toxicity" compounds, including rigorous PPE documentation .

What computational methods are suitable for predicting the reactivity of the cyclobutane core in further functionalization?

Advanced Research Question

- DFT Calculations : Optimize transition states for cyclobutane ring-opening reactions (e.g., strain energy analysis using Gaussian 16) .

- Molecular Dynamics (MD) : Simulate solvent effects on Boc-group stability (e.g., free energy perturbation in water vs. DCM) .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide derivatization for medicinal chemistry .

How can enantioselective synthesis of the cyclobutane core be achieved?

Advanced Research Question

- Chiral Auxiliaries : Use Evans’ oxazolidinones or Oppolzer’s sultams to induce asymmetry during cyclobutane formation .

- Catalytic Asymmetric Synthesis : Employ Rh(II)- or Cu(I)-catalyzed cyclopropane/cyclobutane rearrangements with chiral ligands (e.g., BOX or PyBOX) .

Validation : Compare enantiomeric excess (ee) via chiral HPLC and optical rotation measurements .

What are the potential degradation pathways of this compound under accelerated stability testing conditions?

Advanced Research Question

- Acidic Conditions : Boc deprotection to yield a primary amine, followed by cyclobutane ring-opening to form linear dienes .

- Oxidative Conditions : tert-Butyl group oxidation to form ketones or carboxylic acids, detectable via FT-IR or -NMR .

Mitigation : Add radical scavengers (e.g., BHT) during storage and monitor with accelerated stability chambers (40°C/75% RH) .

What strategies improve solubility for in vitro assays given the compound’s hydrophobicity?

Basic Research Question

- Co-Solvent Systems : Use DMSO/PBS mixtures (≤10% DMSO) or cyclodextrin-based formulations to enhance aqueous solubility .

- Prodrug Approach : Convert the carboxylic acid to a methyl ester or amide derivative for cell-based assays .

Validation : Measure solubility via nephelometry and confirm stability with LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.